molecular formula C17H11Cl2I2NO2 B2678897 methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate CAS No. 866149-87-3

methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate

Cat. No.: B2678897
CAS No.: 866149-87-3
M. Wt: 585.99
InChI Key: WQKIUVKIKQDUBY-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Halogens: The diiodo groups can be introduced via electrophilic iodination using iodine and an oxidizing agent.

    Benzylation: The 3,4-dichlorobenzyl group can be added through a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the ester group can be hydrolyzed to a carboxylic acid under basic conditions.

    Nucleophilic Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of halogens and the ester group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2I2NO2/c1-24-17(23)16-15(21)11-7-10(20)3-5-14(11)22(16)8-9-2-4-12(18)13(19)6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKIUVKIKQDUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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